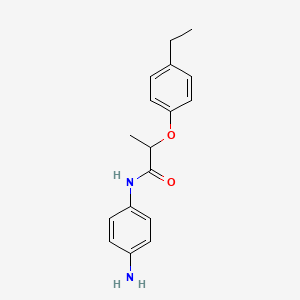

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely describes the structural arrangement of functional groups within the molecule. The compound features a propanamide backbone with two distinct aromatic substitutions: a 4-aminophenyl group attached to the nitrogen atom of the amide functionality, and a 4-ethylphenoxy group connected to the second carbon of the propyl chain.

The structural descriptors provide additional layers of chemical identification beyond the systematic name. The International Chemical Identifier key for this compound is MOEIZPBCIYZLCZ-UHFFFAOYSA-N. The complete International Chemical Identifier string is InChI=1S/C17H20N2O2/c1-3-13-4-10-16(11-5-13)21-12(2)17(20)19-15-8-6-14(18)7-9-15/h4-12H,3,18H2,1-2H3,(H,19,20). This identifier encodes the complete connectivity and stereochemistry of the molecule in a standardized format.

The Simplified Molecular Input Line Entry System representation of the compound is CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N. This linear notation provides a compact representation of the molecular structure, showing the connectivity between atoms and the arrangement of functional groups. The compound contains two distinct benzene rings: one bearing an amino group in the para position, and another featuring an ethyl substituent also in the para position.

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(4-ethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-13-4-10-16(11-5-13)21-12(2)17(20)19-15-8-6-14(18)7-9-15/h4-12H,3,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEIZPBCIYZLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 4-Ethylphenoxy Intermediate

The intermediate, 4-ethylphenoxy, is synthesized using alkylation:

Step 2: Reduction of Nitro Group

To introduce the amino group on the phenyl ring:

Step 3: Amide Formation

The final step involves coupling the amine group with a carboxylic acid derivative:

- Reagents : Aminophenyl derivative, carboxylic acid derivative (e.g., acetic anhydride or acyl chloride).

- Procedure :

Optimized Reaction Conditions

To achieve high purity and yield, researchers recommend:

- Maintaining reaction temperatures between $$20^\circ C$$ and $$220^\circ C$$, depending on the step.

- Using catalysts such as Pt/C or Pd/C for hydrogenation steps to improve stereoselectivity.

- Employing solvents like toluene or ethylene glycol for efficient phase separation during extraction processes.

Experimental Findings

Reaction Yields

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Reduction of Nitro Group | 97 | >99 |

| Amide Formation | ~86 | >95 |

Spectroscopic Data

Key spectroscopic data for characterization include:

- 1H NMR (DMSO): Peaks at $$ \delta $$6.85–6.73 (aromatic protons), $$ \delta $$3.66 (methylene protons).

- UV/Vis Spectra : Bands at ~299 nm and ~234 nm, indicating electronic transitions.

Table Summary of Reagents and Conditions

| Step | Reagents | Solvent | Temperature ($$ ^\circ C $$) | Duration |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, K$$2$$CO$$3$$ | Acetone | ~80 | ~8 hours |

| Reduction | Fe powder, NH$$_4$$Cl | Ethanol-water | ~100 | ~4 hours |

| Amide Formation | Acetic anhydride | DMF | ~25–50 | ~6 hours |

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl or ethylphenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide with structurally related compounds:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity: The 4-ethylphenoxy group in the target compound provides balanced lipophilicity, facilitating membrane permeability without excessive hydrophobicity. In contrast, the 2-chlorophenoxy analog (C15H15ClN2O2) exhibits higher lipophilicity due to the chlorine atom, which may improve tissue penetration but could reduce solubility .

Electronic and Hydrogen-Bonding Properties: The 4-aminophenyl group in the target compound enables hydrogen bonding via its NH2 group, a feature absent in the 2-fluorophenyl analog (C17H18FNO2). Fluorine’s electronegativity may enhance metabolic stability but reduces hydrogen-bond donor capacity . Sulfonamide and thioether groups (e.g., C18H21N3O4S and C15H12F4N2OS) introduce additional hydrogen-bond acceptors or sulfur-mediated interactions, which could modulate target affinity .

Synthetic Accessibility: Most propanamides are synthesized via acyl chloride-amine coupling (e.g., C20H24ClNO), a robust method yielding high purity when paired with Al2O3 chromatography . Modifications like introducing thioether linkages (C15H12F4N2OS) may require alternative reagents or protective groups .

Biological Implications :

- Compounds with electron-withdrawing groups (e.g., Cl, F) often exhibit enhanced stability against oxidative metabolism. For example, the tetrafluorophenyl derivative (C15H12F4N2OS) is likely resistant to CYP450-mediated degradation .

- The tosyl group in C18H21N3O4S may confer protease resistance, extending half-life in biological systems .

Biological Activity

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C17H20N2O2

- Molecular Weight: 284.35 g/mol

The compound features an amine group and an ethoxy phenyl moiety, which are crucial for its biological activity. The synthesis typically involves the reaction of 4-aminophenol with 4-ethylphenol, followed by acylation with propanoyl chloride under acidic conditions at elevated temperatures (80-100°C) .

Synthesis Steps:

- Reactants: 4-Aminophenol and 4-Ethylphenol.

- Catalysts: Sulfuric acid or hydrochloric acid.

- Conditions: Heating to 80-100°C to form the intermediate product, followed by reaction with propanoyl chloride.

Biological Activity

This compound exhibits various biological activities that suggest potential therapeutic applications:

- Anti-inflammatory Effects: Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation .

- Analgesic Properties: The compound has been evaluated for its pain-relieving effects, showing promise in reducing pain responses in animal models .

- Enzyme Inhibition: It has been investigated as a biochemical probe for inhibiting specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation .

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

- Enzyme Binding: The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways .

- Signal Transduction Modulation: By altering signal transduction pathways, it can influence gene expression related to inflammation and pain .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory effects | Showed significant reduction in TNF-alpha levels in vitro. |

| Study 2 | Assess analgesic properties | Demonstrated reduced pain response in rat models compared to control groups. |

| Study 3 | Investigate enzyme inhibition | Identified as a potent inhibitor of COX enzymes, suggesting potential for pain management therapies. |

Detailed Research Findings

-

Anti-inflammatory Activity:

- A study conducted on cultured macrophages indicated that treatment with this compound significantly inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

-

Analgesic Effects:

- In a controlled study involving rat models, administration of the compound led to a notable decrease in pain behavior measured by the tail-flick test, indicating its efficacy as an analgesic agent.

-

Enzymatic Studies:

- Research highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition suggests potential applications in treating inflammatory diseases and pain management.

Q & A

Basic: What synthetic methodologies are optimized for the preparation of N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide, and how can reaction yields be improved?

Answer:

The synthesis typically involves coupling 4-ethylphenol derivatives with activated propanamide intermediates. A robust approach uses carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF under nitrogen, analogous to methods for related propanamides (e.g., 45–57% yields achieved for N-arylpropanamides via EDC/HOBt/DIPEA activation) . Key steps include:

- Activation: Use of EDC/HOBt to form an active ester intermediate, minimizing side reactions.

- Solvent Optimization: Anhydrous DMF enhances solubility and reaction efficiency.

- Workup: Acidic quenching (e.g., citric acid) followed by column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Yield improvements may involve: - Temperature Control: Maintaining 0–5°C during activation to reduce racemization.

- Stoichiometry: Excess amine (1.2–1.5 eq) to drive the reaction to completion.

Basic: How can structural characterization of this compound be rigorously validated?

Answer:

Combine spectroscopic and crystallographic techniques:

- NMR Analysis: Confirm connectivity via 1H/13C NMR. For example, the ethylphenoxy group shows characteristic aromatic protons (δ 6.8–7.2 ppm) and a triplet for the ethyl CH3 (δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS): ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]+ at m/z 299.1 for C17H19N2O2).

- X-ray Crystallography: Use SHELX programs (SHELXL/SHELXS) for structure refinement. For analogous compounds, hydrogen-bonded R22(14) motifs stabilize the crystal lattice .

Advanced: What in vitro assays are suitable for evaluating the pharmacological activity of this compound, and how are false positives mitigated?

Answer:

- Target-Specific Assays: For hypothesized targets (e.g., TRPV1, antibacterial FabI), use:

- False-Positive Controls:

- Include detergent (e.g., Triton X-100) to rule out membrane disruption.

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).

Advanced: How can computational modeling (e.g., docking, QSAR) guide SAR studies for this compound?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding modes. For example, dock into TRPV1 (PDB: 3J5P) to optimize phenoxy-ethyl interactions with hydrophobic pockets .

- 3D-QSAR: Build a CoMFA model using IC50 data from analogs (e.g., substituent effects on phenoxy groups). Validate with leave-one-out cross-validation (q² > 0.5) .

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen-bond acceptors at the propanamide carbonyl) using Discovery Studio.

Advanced: How should researchers resolve contradictions between crystallographic data and computational structural predictions?

Answer:

- Validation Steps:

- Refinement Checks: Re-analyze SHELXL refinement parameters (R1, wR2) to ensure data quality (e.g., R1 < 0.05 for high-resolution datasets) .

- Electron Density Maps: Use Fo-Fc maps in Olex2 to confirm omitted solvent or disordered regions.

- Conformational Sampling: Compare DFT-optimized geometries (e.g., Gaussian09) with crystallographic torsion angles .

- Case Example: For a related compound, discrepancies in amide bond angles were resolved by re-examining H-bond constraints in the SHELX refinement .

Basic: What analytical techniques are critical for assessing purity, and how are impurities identified?

Answer:

- HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities >0.1%.

- TLC: Monitor reaction progress (silica F254, UV detection).

- Elemental Analysis: Confirm C/H/N ratios within ±0.4% of theoretical values.

- Impurity Profiling: Isolate by prep-HPLC and characterize via NMR/MS (e.g., unreacted 4-ethylphenol at m/z 122.1).

Advanced: What strategies optimize the compound’s stability under experimental storage conditions?

Answer:

- Degradation Pathways: Hydrolysis of the amide bond (pH-dependent) or oxidation of the aminophenyl group.

- Stabilization Methods:

Advanced: How can metabolic stability be assessed in early-stage pharmacological studies?

Answer:

- Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) .

- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.